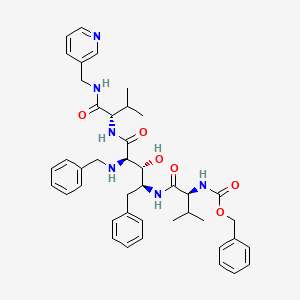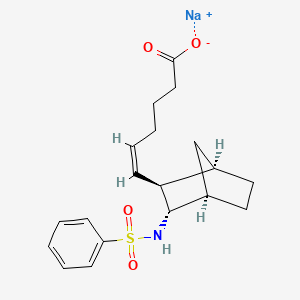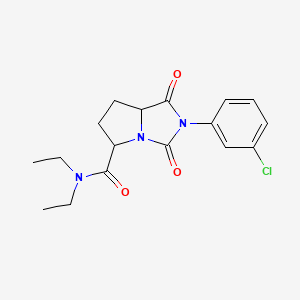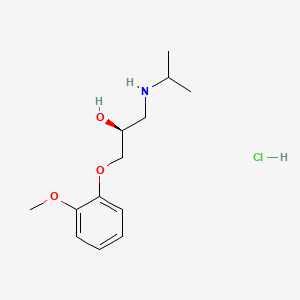
N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (alpha)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methyl group, a hydroxy group, and an iodide ion, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) typically involves multiple steps, starting from basic organic precursors. One common synthetic route includes the methylation of xylopinine followed by hydroxylation and iodination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the methylation step might use methyl iodide in the presence of a base like potassium carbonate, while the hydroxylation could involve the use of hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves rigorous purification steps, including crystallization and chromatography, to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the iodide ion or to convert the hydroxy group to a hydrogen atom.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium chloride or sodium bromide in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-Methyl (±)-13-alpha-ketoxylopinine, while substitution could produce N-Methyl (±)-13-alpha-hydroxyxylopinine chloride.
Aplicaciones Científicas De Investigación
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism by which N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodide ion can participate in ionic interactions. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) can be compared with other similar compounds, such as:
N-Methyl-13-alpha-hydroxyxylopinine chloride: Similar in structure but with a chloride ion instead of an iodide ion.
N-Methyl-13-alpha-hydroxyxylopinine bromide: Contains a bromide ion, which may alter its chemical reactivity and biological activity.
The uniqueness of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (alpha) is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to participate in a range of reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
120021-24-1 |
|---|---|
Fórmula molecular |
C22H28INO5 |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
(13R,13aS)-2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-13-ol;iodide |
InChI |
InChI=1S/C22H28NO5.HI/c1-23-7-6-13-8-17(25-2)19(27-4)10-15(13)21(23)22(24)16-11-20(28-5)18(26-3)9-14(16)12-23;/h8-11,21-22,24H,6-7,12H2,1-5H3;1H/q+1;/p-1/t21-,22+,23?;/m0./s1 |
Clave InChI |
ANXDBALJIGZCGD-DWBMBBFHSA-M |
SMILES isomérico |
C[N+]12CCC3=CC(=C(C=C3[C@H]1[C@@H](C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
SMILES canónico |
C[N+]12CCC3=CC(=C(C=C3C1C(C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


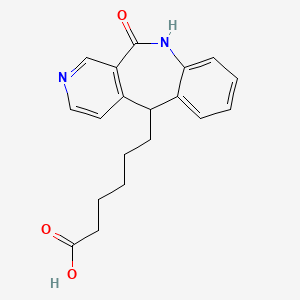
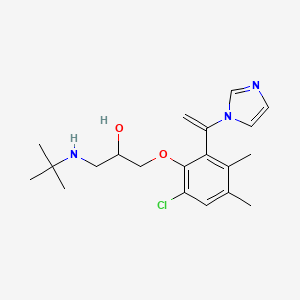

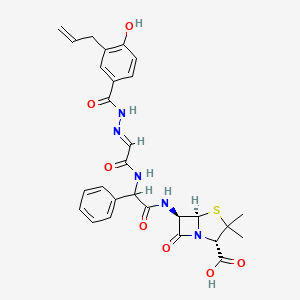
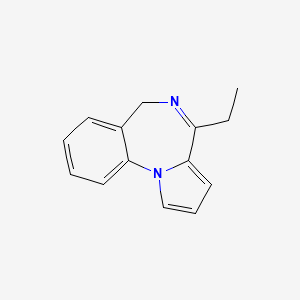
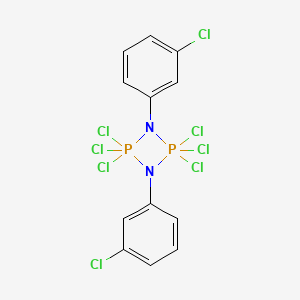
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
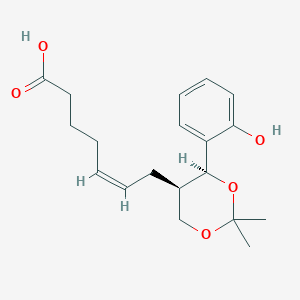
![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)
